An In-depth Technical Guide to 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole. This N-arylpyrrole derivative is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy substituent and the versatile nature of the pyrrole scaffold.[1][2] This document serves as a detailed resource, offering insights into the synthesis, spectroscopic characterization, and potential utility of this compound for professionals in drug discovery and chemical research.
Introduction: The Significance of N-Arylpyrroles and the Trifluoromethoxy Moiety
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its aromaticity and the ability to engage in various chemical transformations make it a privileged scaffold in drug design.[1][2] N-aryl substitution on the pyrrole ring significantly influences its electronic and steric properties, modulating its biological activity and material characteristics.
The introduction of a trifluoromethoxy (-OCF₃) group onto the phenyl ring further enhances the potential of this molecular framework. The trifluoromethoxy group is a powerful electron-withdrawing substituent, a property that can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.[3] It is known to increase lipophilicity, which can improve membrane permeability, and enhance metabolic stability by blocking potential sites of oxidation.[3] These attributes make the -OCF₃ group a highly desirable feature in modern drug discovery. This guide will delve into the specific attributes of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole, a molecule that combines the advantages of both the pyrrole core and the trifluoromethoxy substituent.
Chemical Structure and Properties
Chemical Name: 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole CAS Number: 259269-58-4 Molecular Formula: C₁₁H₈F₃NO Molecular Weight: 227.18 g/mol
Structural Elucidation
The molecule consists of a central five-membered pyrrole ring bonded via its nitrogen atom to the C1 position of a 4-(trifluoromethoxy)phenyl group. The planarity of the pyrrole ring and the aromaticity arising from the delocalization of six π-electrons are key structural features. The trifluoromethoxy group at the para position of the phenyl ring exerts a strong inductive electron-withdrawing effect.
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Rationale/Reference |
| Physical State | White to off-white solid | N-aryl pyrroles are typically solids at room temperature. The 2,5-dimethyl analog is a solid with a melting point of 68 °C.[4] |
| Melting Point | Expected to be in the range of 50-80 °C | Similar N-aryl pyrroles, such as 1-(4-fluorophenyl)pyrrole, have melting points in the 50-52 °C range.[5] |
| Boiling Point | > 250 °C | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate, acetone). Insoluble in water. | The nonpolar aromatic rings and the trifluoromethoxy group contribute to its lipophilicity. |
Synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole
The synthesis of N-arylpyrroles can be efficiently achieved through several established methods. The Clauson-Kaas and Paal-Knorr reactions are the most common and reliable routes for the preparation of 1-substituted pyrroles.
Recommended Synthetic Route: The Clauson-Kaas Reaction
The Clauson-Kaas reaction is a versatile method for synthesizing N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran.[4] This method is often preferred for producing pyrroles that are unsubstituted on the carbon atoms of the heterocyclic ring.
Reaction Scheme:
Caption: Clauson-Kaas synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole.
Experimental Protocol:
Materials:
-
4-(Trifluoromethoxy)aniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethoxy)aniline (1 equivalent).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Acetic Acid as Catalyst and Solvent: Acetic acid serves as both the solvent and the acid catalyst required to hydrolyze the 2,5-dimethoxytetrahydrofuran in situ to succinaldehyde, which then condenses with the primary amine.[4]
-
Excess 2,5-Dimethoxytetrahydrofuran: A slight excess of this reagent is used to ensure the complete consumption of the starting aniline.
-
Aqueous Work-up: The neutralization step is crucial to remove the acetic acid catalyst and any unreacted starting materials. Extraction with an organic solvent isolates the desired product from the aqueous phase.
-
Chromatographic Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of any side products or unreacted starting materials.
Alternative Synthetic Route: The Paal-Knorr Synthesis
For the synthesis of substituted pyrroles, the Paal-Knorr reaction is a highly effective method.[4] Although the target compound is unsubstituted on the pyrrole ring, a variation of this method can be employed using a 1,4-dicarbonyl compound that leads to an unsubstituted pyrrole. For instance, the reaction of 4-(trifluoromethoxy)aniline with succinaldehyde (generated in situ from its precursors) would yield the desired product. The synthesis of the 2,5-dimethyl analog of the title compound has been reported via the Paal-Knorr condensation of 2,5-hexanedione with 4-trifluoromethoxyaniline.[4]
Reaction Workflow:
Caption: General workflow of the Paal-Knorr pyrrole synthesis.
Spectroscopic Characterization
The structural confirmation of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole relies on a combination of spectroscopic techniques. The following data are predicted based on the analysis of similar compounds and the known effects of the substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.40 (d, J ≈ 8.8 Hz, 2H): Protons on the phenyl ring ortho to the pyrrole nitrogen.
-
δ ~7.25 (d, J ≈ 8.8 Hz, 2H): Protons on the phenyl ring meta to the pyrrole nitrogen.
-
δ ~6.80 (t, J ≈ 2.2 Hz, 2H): α-protons (C2 and C5) of the pyrrole ring.
-
δ ~6.30 (t, J ≈ 2.2 Hz, 2H): β-protons (C3 and C4) of the pyrrole ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~147.5 (q, J(C-F) ≈ 1.8 Hz): Carbon of the phenyl ring attached to the -OCF₃ group.
-
δ ~138.0: Carbon of the phenyl ring attached to the pyrrole nitrogen.
-
δ ~128.0: Carbons of the phenyl ring ortho to the pyrrole nitrogen.
-
δ ~122.0: Carbons of the phenyl ring meta to the pyrrole nitrogen.
-
δ ~120.5 (q, J(C-F) ≈ 256 Hz): Carbon of the trifluoromethoxy group.
-
δ ~121.0: α-carbons (C2 and C5) of the pyrrole ring.
-
δ ~110.0: β-carbons (C3 and C4) of the pyrrole ring.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ ~ -58.0 (s): A singlet corresponding to the three fluorine atoms of the trifluoromethoxy group.
-
Infrared (IR) Spectroscopy
-
~3100 cm⁻¹: C-H stretching of the aromatic pyrrole and phenyl rings.
-
~1600, 1510, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~1260-1160 cm⁻¹ (strong, broad): C-F stretching vibrations of the trifluoromethoxy group.
-
~1070 cm⁻¹: C-O stretching of the trifluoromethoxy group.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS):
-
m/z 227 (M⁺): Molecular ion peak.
-
m/z 158: Fragmentation peak corresponding to the loss of the -OCF₃ group.
-
m/z 67: Fragmentation peak corresponding to the pyrrole cation.
-
Potential Applications in Research and Drug Development
The unique combination of the pyrrole scaffold and the trifluoromethoxy substituent makes 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole an attractive candidate for various applications.
Medicinal Chemistry
-
Scaffold for Bioactive Molecules: The pyrrole core is a well-established pharmacophore found in numerous drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]
-
Modulation of Physicochemical Properties: The trifluoromethoxy group can be strategically employed to fine-tune the lipophilicity, metabolic stability, and receptor binding affinity of drug candidates.[3]
-
Neuroprotective Agents: Related pyrrole derivatives have shown promise as neuroprotective agents in models of Parkinson's disease, suggesting a potential therapeutic avenue for this class of compounds.
Materials Science
-
Monomer for Conducting Polymers: Pyrrole and its derivatives can be polymerized to form conducting polymers with applications in electronics, sensors, and energy storage devices. The electronic properties of the resulting polymer can be tuned by the N-aryl substituent.
-
Organic Electronics: The aromatic and electron-rich nature of the pyrrole ring, combined with the electron-withdrawing trifluoromethoxy group, makes this compound a potential building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Conclusion
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole represents a molecule of considerable interest for researchers in both medicinal chemistry and materials science. Its synthesis is readily achievable through established methodologies like the Clauson-Kaas reaction, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The presence of the trifluoromethoxy group imparts unique electronic and physicochemical properties that can be leveraged in the design of novel pharmaceuticals and advanced materials. This technical guide provides a solid foundation for the synthesis, characterization, and exploration of the potential applications of this promising compound.
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